molecular formula C22H22N2O3 B6425627 N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 2034603-37-5

N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B6425627
CAS No.: 2034603-37-5
M. Wt: 362.4 g/mol
InChI Key: KQYKUZJXPKRUHK-UHFFFAOYSA-N
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Description

N-{[4-(Furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is a synthetic diamide compound characterized by two distinct aromatic moieties: a furan-3-yl-substituted benzyl group and an isopropyl-substituted phenyl group. The ethanediamide backbone serves as a linker, enabling interactions with biological targets or materials.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15(2)17-7-9-20(10-8-17)24-22(26)21(25)23-13-16-3-5-18(6-4-16)19-11-12-27-14-19/h3-12,14-15H,13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKUZJXPKRUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves the following steps:

    Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where furan is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation of the intermediate: The furan-3-yl phenyl intermediate is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the ethanediamide: The final step involves the reaction of the methylated intermediate with 4-(propan-2-yl)phenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide.

Industrial Production Methods

Industrial production of N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and phenyl rings allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, molecular properties, and biological activities.

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity References
N-{[4-(Furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide Furan-3-yl, isopropylphenyl Not reported Inferred: Potential TRPA1 modulation
HC-030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) Purine-dione, isopropylphenyl 343.3 TRPA1 antagonist (IC₅₀: 4–10 μM)
CHEM-5861528 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide) Purine-dione, butan-2-ylphenyl 357.4 TRPA1 antagonist (IC₅₀: 4–10 μM)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) Furan-3-yl, aminocyclopropylphenyl 393.8 Anti-LSD1 activity (Not quantified)
N-{4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-N'-(propan-2-yl)urea Oxadiazole, phenoxymethyl, isopropylphenyl 366.4 Urease inhibition (Not reported)
2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide Imidazole-sulfanyl, isopropylphenyl 395.5 Kinase modulation (Not reported)

Key Observations:

Structural Analogies :

  • The furan-3-yl group in the target compound is shared with 3b (), which exhibits anti-LSD1 activity. Furan’s electron-rich nature may enhance π-π stacking with aromatic residues in enzymes or receptors .
  • The isopropylphenyl moiety, present in HC-030031 and CHEM-5861528 (), confers lipophilicity, likely improving membrane permeability and target engagement in TRPA1 modulation .

Functional Differences: Replacement of the ethanediamide backbone with a purine-dione system (as in HC-030031) introduces hydrogen-bonding capabilities, critical for TRPA1 antagonism .

Synthetic Routes :

  • Amide bond formation, as seen in the synthesis of 12a–12c (), likely applies to the target compound. Coupling agents like EDC/HOBt and amine bases (DIPEA) are standard for such reactions .

Research Findings and Implications

  • Pharmacological Potential: The isopropylphenyl group’s prevalence in TRPA1 antagonists () suggests the target compound may share similar targeting mechanisms. However, the absence of a purine-dione system might limit direct TRPA1 activity without further optimization .
  • Heterocyclic Optimization : Compounds with oxadiazole () or imidazole () cores exhibit diverse bioactivities, indicating that modifying the ethanediamide backbone could expand therapeutic utility .

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